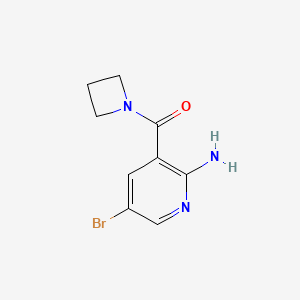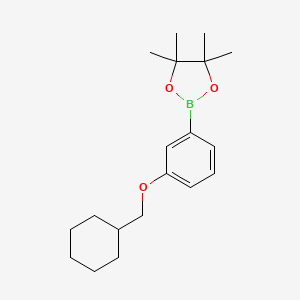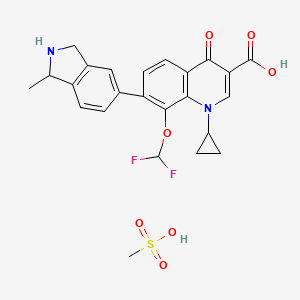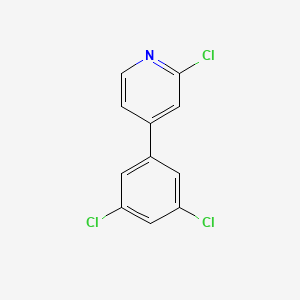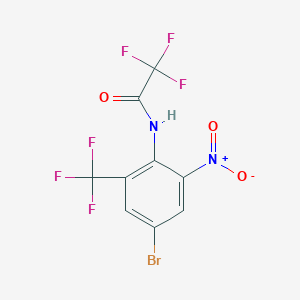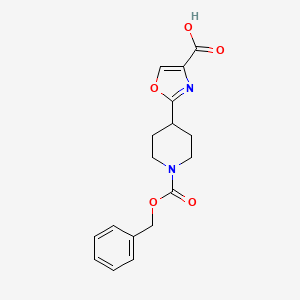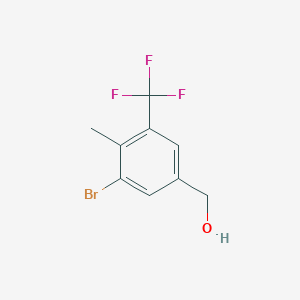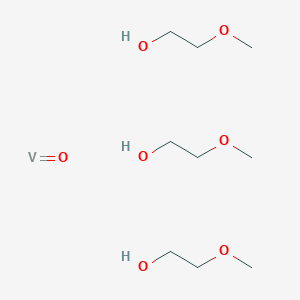
Vanadium, tris(2-methoxyethanolato-O,O')oxo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) is a coordination compound that features vanadium in its +5 oxidation state This compound is characterized by the presence of three 2-methoxyethanolato ligands coordinated to the vanadium center, along with an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) typically involves the reaction of vanadium pentoxide (V2O5) with 2-methoxyethanol in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete dissolution and reaction of the vanadium pentoxide. The general reaction can be represented as follows:
V2O5+6CH3OCH2CH2OH→2VO(OCH2CH2OCH3)3+3H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as crystallization or distillation, to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The vanadium center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.
Substitution Reactions: The 2-methoxyethanolato ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) oxo species, while reduction may produce vanadium(IV) or vanadium(III) complexes.
Wissenschaftliche Forschungsanwendungen
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation reactions and polymerization processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as coatings and nanomaterials.
Biological Studies: Research has explored its potential biological activities, including its role as an insulin-mimetic agent and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) involves its ability to interact with various molecular targets. In catalytic applications, the vanadium center can facilitate electron transfer processes, enabling the activation of substrates. In biological systems, the compound can mimic the action of insulin by interacting with cellular signaling pathways, potentially influencing glucose metabolism and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanadium, tris(2-hydroxyethanolato-O,O’)oxo-(9CI): Similar structure but with hydroxyethanolato ligands.
Vanadium, tris(2-methyl-1-propanolato)oxo-: Features different alkoxy ligands.
Uniqueness
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) is unique due to the presence of methoxyethanolato ligands, which can influence its solubility, reactivity, and overall stability. This makes it distinct from other vanadium complexes with different alkoxy or hydroxy ligands.
Eigenschaften
Molekularformel |
C9H24O7V |
|---|---|
Molekulargewicht |
295.22 g/mol |
IUPAC-Name |
2-methoxyethanol;oxovanadium |
InChI |
InChI=1S/3C3H8O2.O.V/c3*1-5-3-2-4;;/h3*4H,2-3H2,1H3;; |
InChI-Schlüssel |
ZQDUJBWGILOQID-UHFFFAOYSA-N |
Kanonische SMILES |
COCCO.COCCO.COCCO.O=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


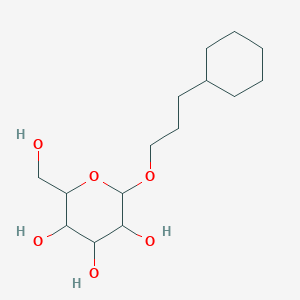
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)
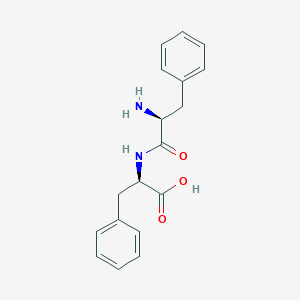
![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
